molecular formula C12H20N4O B8387753 N-(3,4-diaminophenyl)-2-(diethylamino)acetamide

N-(3,4-diaminophenyl)-2-(diethylamino)acetamide

Cat. No. B8387753
M. Wt: 236.31 g/mol
InChI Key: KIYYMIKPOOZHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diaminophenyl)-2-(diethylamino)acetamide is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-diaminophenyl)-2-(diethylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-diaminophenyl)-2-(diethylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3,4-diaminophenyl)-2-(diethylamino)acetamide

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N-(3,4-diaminophenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C12H20N4O/c1-3-16(4-2)8-12(17)15-9-5-6-10(13)11(14)7-9/h5-7H,3-4,8,13-14H2,1-2H3,(H,15,17)

InChI Key

KIYYMIKPOOZHLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=C(C=C1)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitrobenzene-1,4-diamine (1.55 g, 10.1 mmol), N,N-diethylglycine sodium salt (1.61 g, 10.6 mmol) and DEPBT (3.02 g, 10.0 mmol) were suspended in acetonitrile (75 mL). Triethylamine (2.8 mL, 20.0 mmol) was added and the solution stirred overnight at room temperature. The brown precipitate which was formed was filtered and discarded. The filtrate was concentrated and the residue partitioned between EA and saturated aqueous sodium bicarbonate. The organic phase was washed with water and then with brine, dried over sodium sulfate, and the solvent removed under reduced pressure. The residue was dissolved in ethanol (50 mL) and hydrogenated at atmospheric pressure with 10% palladium on charcoal (1.0 g, 0.9 mmol) at room temperature overnight. Filtration and concentration under reduced pressure gave N-(3,4-diaminophenyl)-2-(diethylamino)acetamide as a light brown semi-solid, which solidified and turned blue on standing.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
3.02 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
1 g
Type
catalyst
Reaction Step Six

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